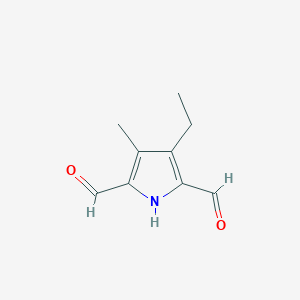
5-Amino-3,6-dichloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3,6-dichloropicolinic acid, also known as aminopyralid, is a pyridine carboxylic acid herbicide. It is primarily used for the control of broadleaf weeds, especially in grasslands and non-cropped areas. This compound is highly soluble in water and has a high potential for leaching into groundwater .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for preparing 5-Amino-3,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature and pressure conditions. The reaction is carried out in a reactor with palladium on carbon (Pd/C) as the catalyst. The reactor is filled with nitrogen and hydrogen, and the reaction is maintained at a temperature of 50°C and a pressure of 0.3 MPa for 20 hours .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The use of catalytic hydrogenation ensures high selectivity and efficiency, making it suitable for mass production. This method is environmentally friendly as it avoids the use of hazardous reducing agents like hydrazine and dichloromethane .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3,6-dichloropicolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 4-amino-3,5,6-trichloropicolinic acid yields this compound .
Wissenschaftliche Forschungsanwendungen
5-Amino-3,6-dichloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a herbicide for controlling broadleaf weeds in grasslands and non-cropped areas
Wirkmechanismus
The mechanism of action of 5-Amino-3,6-dichloropicolinic acid involves its role as an auxinic herbicide. It mimics the natural plant hormone auxin, disrupting normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific molecular pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
5-Amino-3,6-dichloropicolinic acid belongs to the picolinic acid family of herbicides, which includes:
- Clopyralid
- Picloram
- Triclopyr
Compared to these compounds, this compound is unique in its high solubility in water and its specific use for controlling broadleaf weeds in grasslands .
Eigenschaften
Molekularformel |
C6H4Cl2N2O2 |
|---|---|
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
5-amino-3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,9H2,(H,11,12) |
InChI-Schlüssel |
PBZIVWNQLCXTPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)C(=O)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)







![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
